4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(2,5-difluorophenyl)acetyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-1-2-12(15)9(5-10)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUIYQZZFUKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Sequential Functionalization
- Morpholine Ring Formation : React 2-chloroethylamine with 3-cyano-1,2-epoxypropane in THF under basic conditions to yield 3-cyanomorpholine.
- Acylation : Use Mitsunobu conditions to couple 3-cyanomorpholine with 2-(2,5-difluorophenyl)acetic acid, employing triphenylphosphine and diethyl azodicarboxylate in dichloromethane.
- Purification : Recrystallize the crude product from acetone/water mixtures, as described in WO2018104953A1.
Pathway 2: Convergent Synthesis
- Preformation of Arylacetyl Group : Synthesize 2-(2,5-difluorophenyl)acetyl chloride via Grignard reaction (2,5-difluorophenylmagnesium bromide + acetyl chloride).
- Ring-Closing Reaction : Combine the acetyl chloride with a β-amino nitrile precursor in THF, catalyzed by Ti(OiPr)₄, to form the morpholine ring via intramolecular cyclization.
- Oxidative Work-Up : Treat with m-chloroperoxybenzoic acid (mCPBA) to ensure oxidation of any thiomethyl intermediates.
Optimization Challenges and Solutions
- Steric Hindrance : The 2,5-difluorophenyl group may impede acylation. Using bulky bases (e.g., LiHMDS) in THF at low temperatures (−20°C) can mitigate this.
- Nitrile Stability : Cyanide groups are prone to hydrolysis. Anhydrous conditions and aprotic solvents (DMF, THF) are essential.
- Purification : Column chromatography may be avoided by using recrystallization from acetone, as demonstrated in WO2018104953A1.
Analytical Characterization Data
Table 1: Spectroscopic Data for 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.85–7.15 (m, 3H, Ar–H), 4.20 (s, 2H, CH₂CO), 3.70–4.00 (m, 4H, morpholine) |
| ¹³C NMR | δ 170.5 (C=O), 115.8 (CN), 112–155 (Ar–C-F) |
| IR | ν 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |
| MS (ESI+) | m/z 307.1 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of morpholine compounds exhibit promising anticancer properties. Specifically, 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. A study reported that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Material Science
Polymer Synthesis
In material science, this compound is being investigated for its role in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications .
Agricultural Research
Pesticidal Activity
The compound's structural characteristics have led to studies examining its efficacy as a pesticide. Preliminary investigations suggest that it may function as a biopesticide, targeting specific pests while minimizing harm to beneficial insects. Field trials are ongoing to assess its effectiveness and environmental impact compared to traditional chemical pesticides .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. This finding underscores the compound's potential for development into a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Testing
In a collaborative project between pharmaceutical companies, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth significantly at low concentrations, suggesting its viability as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-[2-(2,5-Difluorophenyl)acetyl]piperidine-3-carbonitrile
- 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carboxamide
- 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-thiol
Comparison: 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the presence of both the morpholine ring and the carbonitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets.
Biological Activity
4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile (CAS No. 1436302-62-3) is a synthetic organic compound notable for its diverse biological activities. This compound features a morpholine ring, a difluorophenyl group, and a carbonitrile moiety, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.
- Molecular Formula : C13H12F2N2O2
- Molecular Weight : 266.24 g/mol
- Structural Characteristics : The compound's structure allows for interactions with various biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. This dual interaction mechanism may modulate the activity of enzymes or receptors, leading to various biological effects, including anti-inflammatory and anticancer activities .
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities across various domains:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown that it affects cell cycle progression and induces apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In vivo studies indicate that it can decrease microglial activation and astrocyte proliferation in models of neuroinflammation .
- Enzymatic Inhibition : It has been explored as a biochemical probe for various enzymes, potentially serving as an inhibitor in enzymatic studies related to cancer and inflammatory pathways .
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values indicating potent inhibition of cell proliferation. The mechanism was linked to G2/M phase arrest and modulation of apoptotic pathways .
- Inflammation Models : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the levels of inflammatory markers such as TNF-α and IL-6, demonstrating its therapeutic potential in neuroinflammatory conditions .
Comparative Analysis
When compared to similar compounds such as 4-[2-(2,5-Difluorophenyl)acetyl]piperidine-3-carbonitrile and 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-thiol, this compound shows enhanced stability and specificity in its interactions with molecular targets due to the unique presence of both the morpholine ring and the carbonitrile group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the morpholine-3-carbonitrile core via cyclization of β-amino alcohols with cyanating agents (e.g., NaCN under acidic conditions) .
- Step 2 : Acetylation of the morpholine nitrogen using 2-(2,5-difluorophenyl)acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. Reaction monitoring via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) ensures completion .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- A singlet for the nitrile carbon (~110 ppm in 13C NMR).
- Doublets for aromatic protons on the 2,5-difluorophenyl group (δ 7.2–7.5 ppm in 1H NMR, coupling constant J = 8–10 Hz).
- Morpholine ring protons as multiplets (δ 3.4–4.1 ppm) .
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) validate functional groups .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the pharmacological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a small HOMO-LUMO gap (<4 eV) suggests potential as an electron-deficient pharmacophore .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize residues forming hydrogen bonds with the morpholine oxygen or nitrile group .
- Validation : Compare docking scores (binding affinity ≤ -7.0 kcal/mol) with known inhibitors to prioritize in vitro testing .
Q. How do structural modifications (e.g., fluorination position, substituent size) affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- Fluorination Impact : The 2,5-difluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation (logP increased by ~0.5 vs. non-fluorinated analogs) .
- Substituent Effects : Bulkier groups on the morpholine ring (e.g., benzyl) decrease aqueous solubility (logS < -4), while smaller groups (e.g., methyl) improve bioavailability .
- Experimental Validation : Measure logD (octanol/water) and conduct hepatic microsome assays to correlate structure with stability .
Q. What analytical methods resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Cross-reference assay conditions (e.g., cell lines, incubation time). For instance, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., Western blot for target phosphorylation) .
- Meta-Analysis : Use tools like Forest plots to statistically evaluate data variability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
